1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group at the 5-position of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with trifluoromethylpyridine under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-(trifluoromethyl)pyrazole: Similar structure but lacks the fused pyridine ring.
5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the methyl groups at the 1 and 3 positions.
1,3-Dimethylpyrazole: Lacks the trifluoromethyl group and the fused pyridine ring.
Uniqueness
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyrazole-pyridine ring system. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
2416230-99-2 |
---|---|
Molecular Formula |
C9H8F3N3 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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